molecular formula C18H26O5 B1325982 Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-13-9

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate

Cat. No. B1325982
M. Wt: 322.4 g/mol
InChI Key: CVSOPTQUPOGDKH-UHFFFAOYSA-N
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Description

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is a chemical compound with the molecular formula C16H22O5 . It is a derivative of 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid .


Molecular Structure Analysis

The molecular structure of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate consists of a carbonyl group (C=O) and two methoxy groups (OCH3) attached to a phenyl ring . The average mass of the molecule is 294.343 Da and the monoisotopic mass is 294.146729 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Bridged-ring Nitrogen Compounds

    This compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, serving as a conformationally restricted dopamine analogue. An improved procedure was developed for its synthesis, highlighting its role in creating complex molecular structures (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

  • Asymmetric Synthesis

    It has been used in the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate, indicating its significance in producing key intermediates for complex molecules like leukotriene A4 (Tsuboi, Furutani, & Takeda, 1987).

  • Microbial Synthesis

    The compound has been produced through the microbial reduction of ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate, demonstrating the potential of biological systems in synthesizing complex organic compounds (Bardot, Besse, Gelas-Miahle, Remuson, & Veschambre, 1996).

Catalysis and Material Synthesis

  • Ionic Liquid Synthesis

    A novel Brönsted acidic ionic liquid has been synthesized, highlighting the compound's role in developing new materials for chemical processes (Abdi Piralghar, Hashemi, & Ezabadi, 2018).

  • Laser Active Complexes

    The compound has contributed to the development of cyanopyrromethene-BF2 complexes with potential applications in laser technology (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).

Medicinal Chemistry and Drug Development

  • Metabolite Synthesis for DMARDs

    It's been used in synthesizing metabolites of a disease-modifying antirheumatic drug, playing a crucial role in understanding drug metabolism and efficacy (Baba, Makino, Ohta, & Sohda, 1998).

  • Chiral Auxiliary in Medicinal Chemistry

    The compound's derivative, 1-(2,5-dimethoxyphenyl)ethylamine, has been used as a chiral auxiliary for diastereoselective alkylation, underscoring its importance in synthesizing enantiomerically pure pharmaceuticals (Kohara, Hashimoto, & Saigo, 1999).

properties

IUPAC Name

ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSOPTQUPOGDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645810
Record name Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate

CAS RN

898758-13-9
Record name Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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